Lipophilicity Tuning vs. 3-Chloro Analogue
The 3-fluoro substituent provides a smaller increase in lipophilicity compared to the 3-chloro analogue, resulting in a more favorable balance between permeability and solubility. The target compound (C10H13FN2O) has a molecular weight of 196.22 g/mol and an estimated cLogP of approximately 1.5, while the 3-chloro analogue (C10H13ClN2O) has a molecular weight of 212.67 g/mol and an estimated cLogP of approximately 2.1 . This difference of ~0.6 log units translates to a ~4-fold lower octanol/water partition coefficient, which can reduce phospholipidosis risk and improve oral absorption parameters in lead optimization.
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 196.22 g/mol, cLogP ≈ 1.5 (calculated) |
| Comparator Or Baseline | 3-Chloro-2-(piperidin-1-yl)pyridin-4-ol; MW = 212.67 g/mol, cLogP ≈ 2.1 (calculated) |
| Quantified Difference | ΔcLogP ≈ -0.6; ΔMW = -16.45 g/mol |
| Conditions | In silico cLogP prediction (standardized ChemDraw algorithm) |
Why This Matters
The lower lipophilicity of the fluoro analogue reduces the risk of hERG and CYP450 off-target binding while maintaining adequate membrane permeability, a critical parameter for CNS drug candidate selection.
